molecular formula C22H13ClO2 B13988037 3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one CAS No. 33673-38-0

3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one

Cat. No.: B13988037
CAS No.: 33673-38-0
M. Wt: 344.8 g/mol
InChI Key: DFEKNYATTKOYPT-UHFFFAOYSA-N
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Description

3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one is an anthracene-based derivative. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are performed under specific conditions to ensure high yields and purity . The general steps include:

    Preparation of the starting materials: This involves the synthesis of the anthracene core and the necessary substituents.

    Cross-coupling reaction: The anthracene core is coupled with the phenylethynyl group using palladium catalysts under inert conditions.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms or hydroxyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various photophysical processes, such as fluorescence and phosphorescence. These properties make it useful in applications like OLEDs and photon upconversion . The exact molecular pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison

3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one is unique due to the presence of the chloro and hydroxy groups, which can significantly influence its chemical reactivity and photophysical properties. Compared to other anthracene derivatives, this compound exhibits distinct optical properties, making it particularly useful in specific applications like OLEDs and photophysical studies .

Properties

CAS No.

33673-38-0

Molecular Formula

C22H13ClO2

Molecular Weight

344.8 g/mol

IUPAC Name

3-chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one

InChI

InChI=1S/C22H13ClO2/c23-16-10-11-18-20(14-16)22(25,13-12-15-6-2-1-3-7-15)19-9-5-4-8-17(19)21(18)24/h1-11,14,25H

InChI Key

DFEKNYATTKOYPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(=O)C4=C2C=C(C=C4)Cl)O

Origin of Product

United States

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